molecular formula C6H8N2O B105479 5-Amino-2-methoxypyridine CAS No. 6628-77-9

5-Amino-2-methoxypyridine

Cat. No. B105479
CAS RN: 6628-77-9
M. Wt: 124.14 g/mol
InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N
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Description

5-Amino-2-methoxypyridine is a chemical compound that has been studied for its potential applications in various fields, including materials science and medicinal chemistry. It is known for its role in the synthesis of other complex molecules and has been identified as a key intermediate in the production of pharmaceuticals and materials with non-linear optical (NLO) properties .

Synthesis Analysis

The synthesis of 5-Amino-2-methoxypyridine and its derivatives has been explored through various methods. One approach involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, leading to a mixture of regioisomers . Another method includes the use of magnesium 'ate' complexes as key reagents to synthesize 5-functionalized 2-methoxypyridines under noncryogenic conditions . These methods demonstrate the versatility and efficiency of synthesizing substituted pyridines, which are valuable in further chemical transformations.

Molecular Structure Analysis

The molecular structure of a derivative of 5-Amino-2-methoxypyridine, specifically an ester amide of squaric acid ethyl ester, has been elucidated using single-crystal X-ray diffraction. This compound crystallizes in a noncentrosymmetric space group and exhibits a pseudo-layer structure with intermolecular hydrogen bonds . Such detailed structural analysis is crucial for understanding the compound's properties and potential applications in NLO.

Chemical Reactions Analysis

5-Amino-2-methoxypyridine derivatives participate in various chemical reactions. For instance, the synthesis of a Schiff base from 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol involves a condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine . This showcases the reactivity of the amino and methoxy groups in facilitating the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-methoxypyridine derivatives have been studied through various spectroscopic and thermal methods. The novel squaric acid derivative exhibits second-order NLO properties and undergoes a phase transition at 200°C, leading to new intermolecular interactions . Additionally, the Schiff base derivative's structure was characterized using IR, 1H NMR, and X-ray diffraction, providing insights into its crystalline properties . These analyses contribute to a comprehensive understanding of the compound's behavior under different conditions and its potential utility in material science applications.

Scientific Research Applications

Synthesis Applications

5-Amino-2-methoxypyridine has been utilized in various synthetic applications. For example, it has been used in the efficient synthesis of 5-functionalised 2-methoxypyridines, which are then transformed into bicyclic δ-Lactams using magnesium ‘ate’ complexes as key reagents. This process is significant for its application in noncryogenic conditions, making it more practical for laboratory synthesis (Sośnicki, 2009). Additionally, 5-Amino-2-methoxypyridine has been used to synthesize pyridine nucleosides related to 5-fluorouracil, further showcasing its versatility in chemical synthesis (Nesnow & Heidelberger, 1973).

Material Science and NLO Applications

In material science, 5-Amino-2-methoxypyridine ester amide of squaric acid ethyl ester, a derivative, has been synthesized and shown to have second order nonlinear optical (NLO) applications. Its structure and properties have been studied in detail, including spectroscopic, thermal, and structural elucidations, indicating its potential in NLO applications (Kolev et al., 2008).

Cytotoxic Activity Assessment

The compound has also been explored in the field of medicine. A study on the synthesis, characterization, and cytotoxic activity assessment of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which include 2-methoxypyridine-3-carbonitrile derivatives, indicates potential antiproliferative effects against cancer cell lines, suggesting its utility in cancer research (Al‐Refai et al., 2019).

Charge Transfer Complexation

Another notable application is in the field of charge transfer (CT) complexation. The interaction between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents has been investigated, highlighting the compound's role in the formation of CT complexes. This study contributes to our understanding of CT interactions and their potential applications in various fields (Alghanmi & Habeeb, 2015).

Binding Properties in Oligonucleotides

Furthermore, the binding properties of oligonucleotides covalently linked to an acridine derivative have been studied, where 2-methoxy-6-chloro-9-aminoacridine, a related compound, was used. This study offers insights into the application of 5-Amino-2-methoxypyridine derivatives in nucleotide chemistry (Asseline et al., 1996).

Safety And Hazards

5-Amino-2-methoxypyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust, vapor or mist, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDJIWRSIJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216484
Record name Pyridine, 5-amino-2-methoxy-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxypyridine

CAS RN

6628-77-9
Record name 5-Amino-2-methoxypyridine
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Record name 6-Methoxy-3-pyridinylamine
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Record name 6628-77-9
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Record name Pyridine, 5-amino-2-methoxy-
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Record name 6-methoxy-3-pyridylamine
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Record name 6-METHOXY-3-PYRIDINYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
RM Alghanmi, MM Habeeb - Physics and Chemistry of Liquids, 2015 - Taylor & Francis
Full article: Spectroscopic, thermal studies and molecular modelling of charge transfer complexation between 5-amino-2-methoxypyridine with chloranilic acid in different polar solvents …
Number of citations: 5 www.tandfonline.com
T Kolev, BB Koleva, T Spassov, E Cherneva… - Journal of Molecular …, 2008 - Elsevier
… This prompted us to now characterize the novel compound, 5-amino-2-methoxypyridine ester amide of squaric acid (I), by means of single crystal X-ray diffraction, solid-state linear …
Number of citations: 15 www.sciencedirect.com
AA Osowole, OA Olanrewaju - 2013 - ir.bowen.edu.ng
… shows that the Schiff base, 3-{[(6methoxypyridin-3-yl)imino]methyl}-5- nitrophenol derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and 5amino-2-methoxypyridine; and …
Number of citations: 3 ir.bowen.edu.ng
AA Goldberg, RS Theobald… - Journal of the Chemical …, 1954 - pubs.rsc.org
… 5-Amino-2-methoxypyridine and ethyl ethoxymethylenemalonate gave similar compounds in good … Condensation of 5-amino-2-methoxypyridine and ethyl acetoacetate by the Conrad- …
Number of citations: 10 pubs.rsc.org
S Nesnow, C Heidelberger - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
… 5-Fluoro-2-methoxypyridine (3) synthesized from 5-amino-2-methoxypyridine was converted to 4-benzyloxy-5-fluoro-2-methoxypyridine (12) and 2,4-dimethoxy-5-fluoropyridine (13) by …
Number of citations: 10 onlinelibrary.wiley.com
NP Buu-Hoï, P Jacquignon, M Mangane - Journal of the Chemical …, 1971 - pubs.rsc.org
… Whereas with 5-amino-2-methoxypyridine the U11mann-Fetvadjian cyclisation takes place ortho to the ring nitrogen atom, with 3-aminoquinoline and p-naphthol it occurred at the para-…
Number of citations: 3 pubs.rsc.org
A Fujimoto, K Inuzuka - Bulletin of the Chemical Society of Japan, 1990 - journal.csj.jp
… The preparation of 5-amino-2-pyridinol, 5amino-2-methoxypyridine, and 5-amino-1-methyl-2(1H)pyridinone has been described in the literatures. 9999 Purification of these compounds …
Number of citations: 13 www.journal.csj.jp
GB Barlin, W Pfleiderer - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… Conversion of the monocations of 5-amino-2-hydroxy- respectively) to give similar &cations resembling the and 5-amino-2-methoxypyridine into the &cations monocation of 2-…
Number of citations: 35 pubs.rsc.org
AA Osowole, AC Ekennia, BO Achugbu - researchgate.net
… (II), Zn(II) and Pd(II) complexes of the Schiff base, 3(6-methoxypyridin-3-ylimino)methyl)-6-methyl-2H-chromen-4-ol (HL), derived from the condensation of 5-amino-2-methoxypyridine …
Number of citations: 4 www.researchgate.net
JR Xavier, SP Vinodhini, JR Beryl - Materials Science and Engineering: B, 2022 - Elsevier
… The reactive SiC nanoparticles were synthesized using 3-amino-5-mercapto-1,2,4-triazole (AMT) and 5-amino-2-methoxypyridine (AMP) and characterized by Transmission electron …
Number of citations: 8 www.sciencedirect.com

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